3-Methylbenzotrifluoride
Overview
Description
3-Methylbenzotrifluoride, also known as 1-Methyl-3-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C8H7F31. It has an average mass of 160.136 Da and a monoisotopic mass of 160.049988 Da1.
Synthesis Analysis
The synthesis of 3-Methylbenzotrifluoride can be achieved from 1,3-Bis(trifluoromethyl)-benzene2. Benzotrifluoride and its derivatives are introduced as new solvents for traditional organic synthesis and fluorous synthesis3. They are more environmentally friendly than many other organic solvents and are available in large quantities3.
Molecular Structure Analysis
The molecular structure of 3-Methylbenzotrifluoride consists of a benzene ring with a methyl group (CH3) and a trifluoromethyl group (CF3) attached to it1.
Chemical Reactions Analysis
Benzotrifluoride and its derivatives, including 3-Methylbenzotrifluoride, are suitable for use as a solvent for a wide range of chemistry including ionic, transition-metal catalyzed, and thermal reactions3. They are especially useful for radical reactions3.
Physical And Chemical Properties Analysis
3-Methylbenzotrifluoride has a boiling point of 130 °C and a density of 1.148 g/mL at 25 °C4. Its refractive index is 1.4274.Scientific Research Applications
Electrochemistry of Ionic Liquids
The electrochemistry of ionic liquids like 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate has been explored using techniques such as cyclic voltammetry and Osteryoung square wave voltammetry. These studies contribute to understanding the behavior of such compounds in electrochemical environments, potentially informing applications in energy storage and conversion technologies (Li Xiao & K. Johnson, 2003).
Gas Chromatography-Mass Spectrometry
Research involving the gas chromatography-mass spectrometry of lipopolysaccharide 3-hydroxy fatty acids has utilized derivatives like pentafluorobenzoyl and trimethylsilyl methyl ester. Such methods aid in the sensitive and precise analysis of lipopolysaccharides, which are critical in studying bacterial endotoxins and their effects (Z. Mielniczuk et al., 1992).
Functionalized Ionic Liquids
The study of functionalized ionic liquids like 1,3-Dimethyl-4-(diphenylphosphino)imidazolium Triflate demonstrates their potential in coordinating with various transition-metal centers. This property makes them useful in catalysis and material science, enabling the creation of novel metal-organic frameworks and catalysts (J. Ruiz et al., 2015).
Vibrational Spectroscopy and Molecular Structure Analysis
Vibrational spectroscopy studies, using techniques like FT-Raman and Fourier transform infrared spectra, have been applied to compounds like 3-aminobenzotrifluoride. These studies provide insights into the molecular and vibrational structure of such compounds, aiding in the development of materials with specific properties (N. Sundaraganesan et al., 2007).
Synthesis and Characterization of Complexes
Research on the synthesis and characterization of complexes, such as dicationic dihydrogen complexes of iridium, offers insights into the chemistry of metal-organic compounds. These studies are vital for developing advanced materials and catalysts in organic synthesis and industrial processes (M. Vogt, V. Pons, D. M. Heinekey, 2005).
Safety And Hazards
3-Methylbenzotrifluoride is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation5. Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment5.
Future Directions
The future directions of 3-Methylbenzotrifluoride are not explicitly mentioned in the search results. However, given its utility as a solvent in various chemical reactions, ongoing research and development in the field of organic synthesis could potentially lead to new applications and techniques involving this compound.
Please note that this information is based on the available resources and might not be fully exhaustive or up-to-date.
properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXZJGDFJJDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193139 | |
Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzotrifluoride | |
CAS RN |
401-79-6 | |
Record name | 1-Methyl-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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